4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole scaffold have been found to exhibit antimicrobial activity . They have also been shown to affect Protein Kinase B .
Mode of Action
It’s worth noting that similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
In silico studies on similar compounds have predicted favorable pharmacokinetic properties .
Result of Action
Related 1,2,4-triazole compounds have been associated with various biological activities, including antimicrobial, antifungal, and antiviral activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of N,N’-dichloromethylidenehydrazine with an appropriate amine, followed by cyclodehydration . Another method involves the use of Fe3O4@SiO2@tannic acid nano-catalyst to activate the aldehyde group, followed by the addition of semicarbazide and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and can be carried out under mild conditions.
Major Products
Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Ethyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives, depending on the substituent introduced.
Scientific Research Applications
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
4-Isopropyl-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its methyl, phenyl, and isopropyl analogs .
Properties
IUPAC Name |
4-ethyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-7-5(8)3-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUVYAENZGHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554453-19-8 |
Source
|
Record name | 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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